Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate is a synthetic organic compound with the molecular formula C9H11F3N4O2. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals. The presence of the trifluoroethyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate typically involves the reaction of ethyl 5-amino-4,6-dichloropyrimidine-2-carboxylate with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the trifluoroethylamine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylate
- Ethyl 5-amino-1-(2,2,2-trifluoroethyl)-1H-imidazole-4-carboxylate
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
Uniqueness
Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances its stability and bioactivity, making it a valuable compound in medicinal chemistry.
Biological Activity
Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine derivatives class. Its structure features an ethyl ester group, an amino group, and a trifluoroethyl group attached to the pyrimidine ring. This unique composition enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C11H14F3N4O2
- Molecular Weight : Approximately 273.25 g/mol
The trifluoroethyl moiety is particularly significant as it enhances the compound's binding affinity to biological targets through increased hydrophobic interactions.
Research indicates that this compound exhibits various biological activities. Its mechanism of action involves:
- Inhibition of Enzymes : The compound has been shown to inhibit specific kinases which are crucial in various signaling pathways.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against influenza viruses, indicating its role in reducing viral replication in infected cells .
Pharmacokinetics
Pharmacokinetic studies reveal:
- Bioavailability : The compound has an oral bioavailability (F) of approximately 31.8% following administration at a dose of 10 mg/kg.
- Clearance Rate : A clearance rate of 82.7 ± 1.97 mL/h/kg was observed after intravenous administration of 2 mg/kg, indicating a relatively high clearance rate .
Toxicity Profile
Toxicity studies conducted on Kunming mice demonstrated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This favorable safety profile suggests potential for therapeutic applications without significant adverse effects .
Comparative Analysis with Similar Compounds
The following table summarizes this compound alongside similar pyrimidine derivatives:
Compound Name | Unique Features |
---|---|
Ethyl 5-amino-pyrimidine-4-carboxylate | Lacks trifluoroethyl group |
Ethyl 5-amino-1-(trifluoromethyl)-pyrimidine | Contains trifluoromethyl instead of trifluoroethyl |
Ethyl 5-amino-6-(methylamino)pyrimidine | Contains methylamino group instead of trifluoroethyl |
This comparison highlights how this compound stands out due to its unique trifluoroethyl substitution and potential biological activities.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays showed that it exhibited significant growth inhibition against various cancer cell lines, including MCF-7 and MDA-MB-231 cells. The IC50 values ranged from 0.87–12.91 μM for MCF-7 cells and 1.75–9.46 μM for MDA-MB-231 cells, demonstrating superior activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM respectively .
Antiviral Activity Against Influenza
In animal models, the compound demonstrated a rapid reduction in viral load in the lungs of mice infected with influenza A virus. This effect was significant enough to suggest a direct impact on viral replication processes within host cells .
Safety and Efficacy Studies
Further investigations into its safety profile revealed that the compound did not induce any significant adverse effects at high doses during subacute toxicity studies in healthy mice .
Properties
Molecular Formula |
C9H11F3N4O2 |
---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
ethyl 5-amino-6-(2,2,2-trifluoroethylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H11F3N4O2/c1-2-18-8(17)6-5(13)7(16-4-15-6)14-3-9(10,11)12/h4H,2-3,13H2,1H3,(H,14,15,16) |
InChI Key |
QWSIJSUUXDAQII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)NCC(F)(F)F)N |
Origin of Product |
United States |
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